4-(3',4'-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one Oxime
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Overview
Description
4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one Oxime is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a naphthalenone oxime structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one Oxime typically involves the reaction of 4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent under reflux conditions for several hours to ensure complete conversion to the oxime derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to continuous stirring and controlled temperature to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one Oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one Oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The dichlorophenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichlorophenethyl isocyanate
Uniqueness
4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one Oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the dichlorophenyl and naphthalenone moieties further enhances its versatility in various applications.
Properties
Molecular Formula |
C16H13Cl2NO |
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Molecular Weight |
306.2 g/mol |
IUPAC Name |
(NZ)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C16H13Cl2NO/c17-14-7-5-10(9-15(14)18)11-6-8-16(19-20)13-4-2-1-3-12(11)13/h1-5,7,9,11,20H,6,8H2/b19-16- |
InChI Key |
CGIUOCJZIYTDRG-MNDPQUGUSA-N |
Isomeric SMILES |
C1C/C(=N/O)/C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CC(=NO)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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